

# 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

## CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B1292567

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## Technical Guide: 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is a halogenated and trifluoromethyl-substituted benzothiazole derivative. The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 6-position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. This document provides a summary of the available technical data for this compound.

### Physicochemical Properties

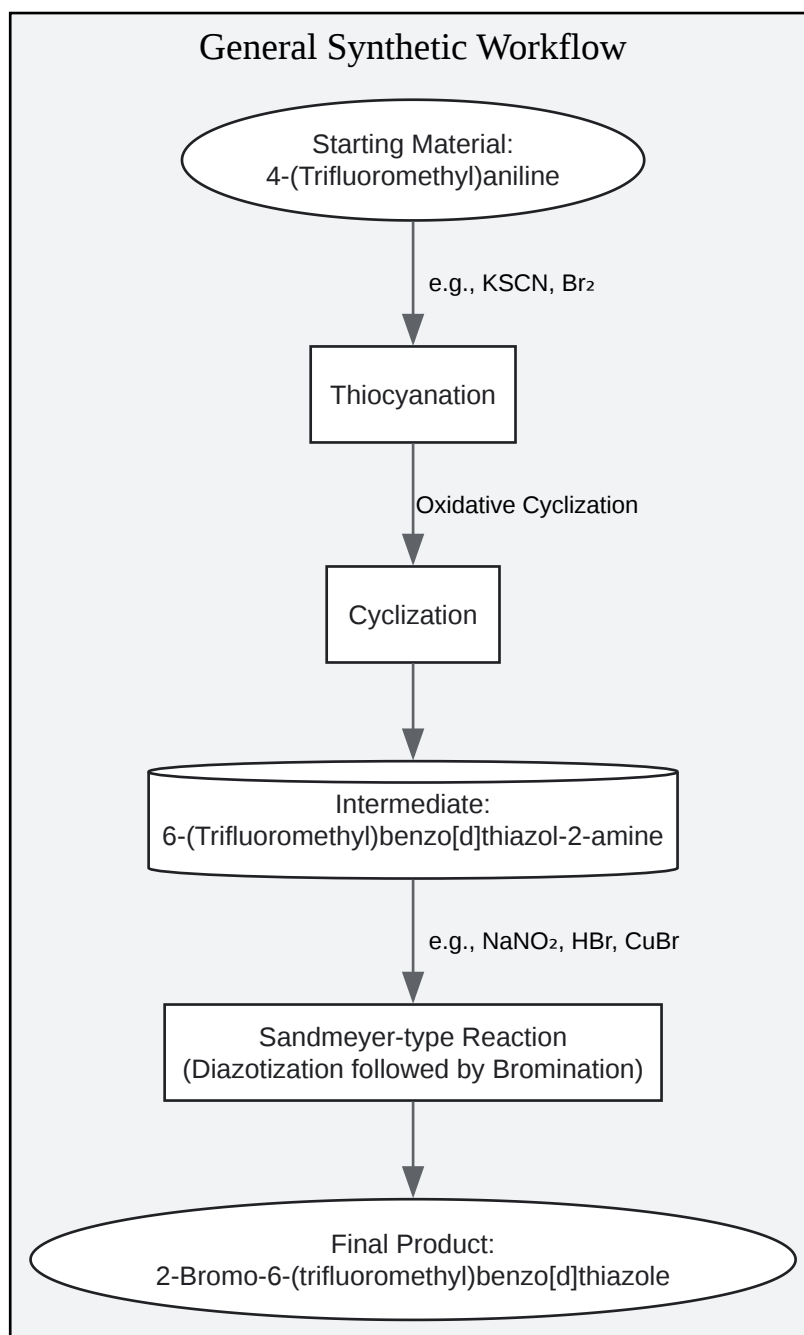
A summary of the key physicochemical properties for **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is provided in the table below.

Property	Value	Reference
CAS Number	898748-23-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> BrF <sub>3</sub> NS	
Molecular Weight	282.08 g/mol	
Appearance	Solid (form)	
SMILES String	FC(F)(C1=CC2=C(N=C(S2)Br)C=C1)F	
InChI Key	RFNZUTHSKMWKOR-UHFFFAOYSA-N	

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is not readily available in the peer-reviewed literature, a general synthetic approach for 2-bromo-benzothiazoles can be proposed based on established methods for analogous structures. A common route involves the bromination of a corresponding 2-unsubstituted or 2-amino-benzothiazole precursor.

A plausible synthetic workflow is outlined below:



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Caption: General proposed synthetic pathway for **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole**.

## Potential Applications and Biological Activity

Specific studies detailing the biological activity or applications of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** are not extensively reported. However, the benzothiazole scaffold is a key feature in numerous biologically active compounds.<sup>[2][3][4]</sup> Derivatives of benzothiazole have been investigated for a wide array of therapeutic applications, including:

- **Anticancer Activity:** Many substituted benzothiazoles have demonstrated potent cytotoxic effects against various cancer cell lines.<sup>[5][6]</sup> The substitution pattern on the benzothiazole ring is crucial for this activity.<sup>[5][6]</sup>
- **Antimicrobial Agents:** The benzothiazole nucleus is a core component of compounds with antibacterial and antifungal properties.<sup>[3]</sup>
- **Enzyme Inhibition:** Certain benzothiazole derivatives act as inhibitors for various enzymes, which is a key mechanism in the treatment of several diseases.
- **Neurological Disorders:** Some benzothiazoles have been explored for their potential in treating neurodegenerative diseases.

The presence of the trifluoromethyl group in **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** may enhance its potential as a therapeutic agent by increasing its lipophilicity and metabolic stability. The bromine at the 2-position serves as a valuable synthetic handle for the development of compound libraries to explore structure-activity relationships.

## Experimental Protocols

Detailed experimental protocols specifically for **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** are not available in the public domain. Researchers interested in this compound would likely need to adapt general procedures for the synthesis and handling of substituted benzothiazoles.

## Safety Information

Based on available safety data sheets from suppliers, **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is classified as acutely toxic if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 3)	Danger	H301: Toxic if swallowed	

## Conclusion

**2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is a chemical building block with potential for use in drug discovery and materials science. While specific biological and experimental data for this compound are limited, its structural features suggest that it could be a valuable precursor for the synthesis of novel compounds with interesting pharmacological properties. Further research is required to fully elucidate its chemical reactivity and biological activity.

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## References

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- To cite this document: BenchChem. [2-Bromo-6-(trifluoromethyl)benzo[d]thiazole CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292567#2-bromo-6-trifluoromethyl-benzo-d-thiazole-cas-number-and-molecular-weight]

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